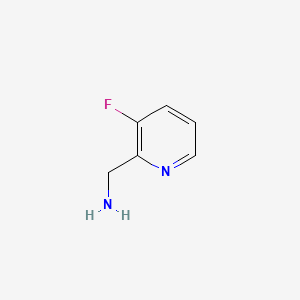

(3-Fluoropyridin-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoropyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-5-2-1-3-9-6(5)4-8/h1-3H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRSPKRGYAGOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458608 | |

| Record name | (3-fluoropyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312904-51-1 | |

| Record name | 3-Fluoro-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312904-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-fluoropyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Fluoropyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Fluoropyridin-2-yl)methanamine is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, particularly the presence of a fluorine atom on the pyridine ring, can impart unique physicochemical properties to molecules, potentially enhancing metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound and its hydrochloride salt.

Chemical and Physical Properties

This compound is commercially available as both a free base and a hydrochloride salt. The properties of each form are summarized in the tables below for easy reference and comparison.

This compound (Free Base)

| Property | Value | CAS Number |

| Molecular Formula | C₆H₇FN₂[1] | 312904-51-1[1] |

| Molecular Weight | 126.13 g/mol [1] | |

| Boiling Point | 176.0 ± 25.0 °C[2] | |

| Density | 1.180 ± 0.06 g/cm³[2] | |

| Physical Form | Liquid or Solid[1] | |

| Refractive Index | 1.526[2] | |

| Flash Point | 60.2 ± 23.2 °C[2] | |

| PSA | 38.9[2] | |

| XLogP3 | -0.36[2] |

This compound Hydrochloride

| Property | Value | CAS Number |

| Molecular Formula | C₆H₈ClFN₂[3] | 1260903-05-6[3] |

| Molecular Weight | 162.59 g/mol [3] | |

| Physical Form | Solid | |

| Storage | Inert atmosphere, room temperature |

Safety Information (this compound Hydrochloride)

| Hazard Statements | Precautionary Statements | Signal Word | GHS Pictogram |

| H302, H315, H319, H335 | P261, P305+P351+P338 | Warning | GHS07 (Exclamation mark) |

Synthesis and Experimental Protocols

A logical synthetic approach to this compound could involve the following conceptual workflow:

Caption: Conceptual workflow for the synthesis of this compound.

It is important to note that this is a generalized pathway, and the specific reagents and reaction conditions would require optimization and are not detailed in the available search results.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of pharmacologically active compounds. A notable application is its use as a reactant in the preparation of novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines. These compounds have demonstrated potent anti-mycobacterial activity, highlighting their potential in the development of new treatments for tuberculosis.[4]

The incorporation of the (3-fluoropyridin-2-yl)methylamine moiety into a larger molecule can influence its biological activity. The fluorine atom can alter the electronic properties of the pyridine ring and introduce favorable pharmacokinetic properties.

Caption: Role of this compound in the synthesis of anti-mycobacterial agents.

Signaling Pathways and Mechanism of Action

The current body of literature does not provide specific details on the direct interaction of this compound with any particular signaling pathways or its precise mechanism of action as a standalone compound. Its primary role, as identified in the available research, is that of a synthetic intermediate. The biological activity of the final compounds it is used to create would depend on the overall structure of those molecules and their respective targets. Further research is required to elucidate any intrinsic biological activity of this compound itself.

References

Synthesis of (3-Fluoropyridin-2-yl)methanamine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic pathway for preparing (3-Fluoropyridin-2-yl)methanamine hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The primary strategy involves the reduction of the commercially available precursor, 3-Fluoro-2-pyridinecarbonitrile, to the corresponding primary amine, followed by conversion to its hydrochloride salt for improved stability and handling.

The overall synthesis is a two-step process:

-

Reduction of Nitrile: Conversion of 3-Fluoro-2-pyridinecarbonitrile to this compound.

-

Salt Formation: Reaction of the free amine with hydrochloric acid to yield the target hydrochloride salt.

This guide will explore two robust and widely employed methods for the initial reduction step: Catalytic Hydrogenation and chemical reduction using Lithium Aluminum Hydride (LiAlH₄).

Part 1: Synthesis of this compound (Free Amine)

The critical step in this synthesis is the reduction of the nitrile group of the starting material, 3-Fluoro-2-pyridinecarbonitrile (CAS 97509-75-6).[1][2] This can be achieved through several methods, with catalytic hydrogenation and metal hydride reduction being the most prevalent.

Method A: Catalytic Hydrogenation using Raney® Nickel

Catalytic hydrogenation is a powerful and often high-yielding method for nitrile reduction. Raney Nickel is a cost-effective and highly active catalyst for this transformation.[3] The reaction involves the addition of hydrogen across the carbon-nitrogen triple bond in the presence of the metal catalyst.

Data Presentation: Catalytic Hydrogenation

| Parameter | Description | Notes |

| Starting Material | 3-Fluoro-2-pyridinecarbonitrile | Commercially available.[2] |

| Catalyst | Raney® Nickel (slurry in water or ethanol) | Typically used in catalytic amounts. Pyrophoric when dry.[3] |

| Hydrogen Source | Hydrogen gas (H₂) | Can be supplied via a balloon or from a pressurized cylinder.[4] |

| Solvent | Methanol, Ethanol, Acetic Acid | Choice of solvent can influence reaction rate and selectivity. |

| Temperature | Room Temperature to 50°C | The reaction is often exothermic.[3] |

| Pressure | 1 - 5 atm (balloon) or higher in an autoclave | Higher pressures can increase reaction rates.[4][5] |

| Typical Yield | 85-95% (general nitrile reductions) | Yields are highly dependent on substrate and conditions.[3] |

| Workup | Filtration of catalyst, solvent evaporation | The catalyst must be filtered carefully (e.g., through Celite®). |

Experimental Protocol: Catalytic Hydrogenation

Safety Note: Raney® Nickel is pyrophoric and can ignite spontaneously upon contact with air when dry. It must be handled as a slurry under a liquid (e.g., water or the reaction solvent) at all times.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-Fluoro-2-pyridinecarbonitrile (1.0 eq).

-

Solvent Addition: Add a suitable solvent, such as methanol or ethanol (approx. 10-15 mL per gram of nitrile).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Catalyst Addition: Under the inert atmosphere, carefully add a slurry of Raney® Nickel (approx. 10-20% by weight relative to the nitrile).

-

Hydrogenation: Evacuate the inert gas and replace the atmosphere with hydrogen gas (a hydrogen-filled balloon is suitable for small-scale reactions). For larger scales, a Parr shaker or similar hydrogenation apparatus should be used under pressure (e.g., 50 psi).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup: Once the reaction is complete, carefully purge the hydrogen gas from the flask and replace it with an inert atmosphere.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Do not allow the filter cake to dry. Immediately quench the filter cake with plenty of water.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound as an oil or solid. The crude product can be used directly for salt formation or purified further if necessary.

Visualization: Catalytic Hydrogenation Workflow

Method B: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄ or LAH) is a potent reducing agent capable of converting nitriles to primary amines.[6][7] The reaction is typically fast and high-yielding but requires anhydrous conditions and careful handling due to the high reactivity of LAH with protic solvents like water and alcohols.[6]

Data Presentation: LiAlH₄ Reduction

| Parameter | Description | Notes |

| Starting Material | 3-Fluoro-2-pyridinecarbonitrile | Must be dry. |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Highly reactive, moisture-sensitive.[6] |

| Stoichiometry | >2.0 equivalents of hydride required | Typically 1.5 - 2.0 eq. of LiAlH₄ is used. |

| Solvent | Anhydrous Tetrahydrofuran (THF), Diethyl Ether | Must be anhydrous. |

| Temperature | 0°C to Room Temperature or Reflux | Initial addition is often done at 0°C to control the exotherm. |

| Workup | Fieser workup (sequential H₂O, NaOH, H₂O) | A standard, safe procedure to quench excess LAH and precipitate aluminum salts. |

| Typical Yield | >90% (general nitrile reductions) | Generally very high for unhindered nitriles. |

Experimental Protocol: LiAlH₄ Reduction

Safety Note: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven- or flame-dried, and the reaction must be conducted under a dry, inert atmosphere (argon or nitrogen).

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add LiAlH₄ (1.5 eq) and suspend it in anhydrous THF.

-

Cooling: Cool the suspension to 0°C using an ice bath.

-

Substrate Addition: Dissolve 3-Fluoro-2-pyridinecarbonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Quenching (Fieser Workup): Cool the reaction mixture back down to 0°C. Cautiously and slowly add the following reagents sequentially while stirring vigorously:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

-

'x' mL of 15% aqueous NaOH solution.

-

'3x' mL of water.

-

-

Filtration: A granular white precipitate of aluminum salts should form. Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®.

-

Isolation: Wash the filter cake thoroughly with additional THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound.

Visualization: LiAlH₄ Reduction Mechanism

References

- 1. ossila.com [ossila.com]

- 2. 3-Fluoro-2-pyridinecarbonitrile, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.pt]

- 3. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]

- 4. US2813100A - Hydrogenation process - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: Spectroscopic Analysis of (3-Fluoropyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines the standard methodologies for the acquisition and analysis of Nuclear Magnetic Resonance (NMR) spectroscopic data for aminopyridine derivatives, with a specific focus on (3-Fluoropyridin-2-yl)methanamine. While a comprehensive, publicly available dataset of experimental ¹H and ¹³C NMR values for this compound is not currently available in the surveyed scientific literature, this document provides a detailed, generalized experimental protocol and a logical workflow for researchers to acquire and interpret this critical data. The protocols provided are based on established methods for the analysis of fluorinated and heterocyclic organic compounds.

Introduction

This compound is a fluorinated pyridine derivative of interest in medicinal chemistry and drug development due to the prevalence of the fluoropyridine scaffold in bioactive molecules. The precise structural elucidation of this compound is critical for its application in synthesis and as a building block for more complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of such compounds in solution. This guide presents a generalized protocol for obtaining high-quality ¹H and ¹³C NMR spectra for this class of compounds.

Spectroscopic Data (NMR)

As of the latest literature search, specific, experimentally-derived ¹H and ¹³C NMR data for this compound has not been published in publicly accessible databases or scientific journals. Commercial suppliers of this compound may possess this data, and it is recommended to request it upon purchase. The following sections provide a detailed protocol for researchers to obtain this data independently.

Experimental Protocols for NMR Data Acquisition

This section details a general procedure for the preparation and analysis of a sample of this compound for ¹H and ¹³C NMR spectroscopy.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Sample Purity: Ensure the analyte is of high purity to avoid signals from impurities complicating the spectra.

-

Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is required. Chloroform-d (CDCl₃) is a common starting point for many organic molecules.[1] Other potential solvents for aminopyridines include Dimethyl sulfoxide-d₆ (DMSO-d₆) or Acetone-d₆, especially if solubility in CDCl₃ is limited.[2]

-

Concentration:

-

Procedure:

-

Weigh the desired amount of this compound and dissolve it in the chosen deuterated solvent in a clean, dry vial.

-

To ensure a homogeneous magnetic field, filter the solution through a pipette with a glass wool or cotton plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1][4]

-

The final volume in the NMR tube should result in a column height of approximately 4-5 cm.[1][4]

-

Cap the NMR tube securely and label it clearly.

-

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).[5]

-

Spectral Width (SW): Approximately 16 ppm, centered around 8 ppm.[5]

-

Relaxation Delay (D1): 1-5 seconds.[7]

-

Number of Scans (NS): 8-16 scans for a sample of adequate concentration.[5][7]

-

Temperature: 298 K (25 °C).[5]

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).[5]

-

Spectral Width (SW): Approximately 220 ppm, centered around 110 ppm.[5]

-

Acquisition Time (AQ): 1-2 seconds.[5]

-

Relaxation Delay (D1): 2-5 seconds.[5]

-

Number of Scans (NS): 1024-4096 scans, depending on the sample concentration.[5]

-

Temperature: 298 K (25 °C).[5]

Data Processing

-

Fourier Transform: Apply an exponential window function followed by a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.[2]

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualizations

Experimental Workflow for NMR Analysis

The following diagram illustrates the general workflow for obtaining and analyzing NMR data for a small organic molecule like this compound.

Conclusion

References

- 1. research.reading.ac.uk [research.reading.ac.uk]

- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. sites.bu.edu [sites.bu.edu]

- 5. benchchem.com [benchchem.com]

- 6. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 7. chemistry.wilkes.edu [chemistry.wilkes.edu]

Mass Spectrometry Analysis of (3-Fluoropyridin-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of (3-Fluoropyridin-2-yl)methanamine. The methodologies and data presented are essential for researchers in drug discovery, development, and quality control, offering a foundational understanding for compound characterization, impurity profiling, and quantitative analysis.

Introduction

This compound is a fluorinated pyridine derivative of interest in medicinal chemistry and drug development due to its potential role as a key intermediate in the synthesis of novel therapeutic agents. Accurate and robust analytical methods are crucial for its characterization and quantification in various matrices. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful tool for this purpose, offering high sensitivity and selectivity. This guide outlines theoretical fragmentation patterns, proposed analytical methodologies, and data interpretation strategies for the mass spectrometric analysis of this compound.

Predicted Mass Spectrometric Behavior

The molecular formula of this compound is C₆H₇FN₂. Its monoisotopic mass is approximately 126.06 g/mol . Under typical soft ionization techniques like Electrospray Ionization (ESI) in positive ion mode, the compound is expected to readily protonate at the primary amine or the pyridine nitrogen, yielding a pseudomolecular ion [M+H]⁺ at m/z 127.07.

Fragmentation Pathway

The fragmentation of the [M+H]⁺ ion of this compound under Collision-Induced Dissociation (CID) can be predicted based on its structure. The primary fragmentation routes are likely to involve the loss of small neutral molecules from the protonated parent ion.

A proposed fragmentation pathway is illustrated below:

Caption: Proposed CID fragmentation pathway for [M+H]⁺ of this compound.

Quantitative Analysis by LC-MS/MS

For quantitative analysis, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method operating in Multiple Reaction Monitoring (MRM) mode is recommended for its high selectivity and sensitivity.

Experimental Protocol: LC-MS/MS Method

This protocol is a starting point and should be optimized for the specific instrumentation and application.

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition.

-

For samples from a reaction mixture or biological matrix, perform a suitable extraction (e.g., protein precipitation with acetonitrile, or liquid-liquid extraction) and dilute the extract to fall within the calibration range. Filter all samples through a 0.22 µm syringe filter before injection.

2. Liquid Chromatography Conditions:

-

LC System: A UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for separating small polar molecules.[1][2]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A gradient elution is recommended to ensure good peak shape and resolution from potential impurities. A typical gradient could be:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer capable of MS/MS.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions: The precursor ion will be the [M+H]⁺ ion (m/z 127.1). Product ions for quantification and qualification should be determined by infusing a standard solution and performing a product ion scan. Based on the predicted fragmentation, the following transitions are proposed:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| This compound | 127.1 | 110.0 | 96.0 | To be optimized |

Note: Collision energy and other MS parameters should be optimized for the specific instrument to achieve the best signal intensity.

Method Validation

For use in regulated environments, the analytical method should be validated according to ICH guidelines, including an assessment of:

-

Specificity

-

Linearity

-

Range

-

Accuracy

-

Precision (repeatability and intermediate precision)

-

Limit of Detection (LOD)

-

Limit of Quantification (LOQ)

-

Robustness

High-Resolution Mass Spectrometry for Structural Confirmation

For unambiguous identification and structural elucidation, especially of unknown impurities or metabolites, High-Resolution Mass Spectrometry (HRMS) is invaluable.

Experimental Workflow: HRMS Analysis

Caption: Workflow for structural confirmation of this compound using LC-HRMS.

Using an HRMS instrument like a Q-TOF or Orbitrap, the exact mass of the protonated molecule can be measured. For C₆H₇FN₂ ([M+H]⁺ = C₆H₈FN₂⁺), the calculated exact mass is 127.0642. A measured mass accuracy of < 5 ppm provides high confidence in the elemental composition.

Challenges and Considerations

-

Polarity: As a small polar amine, this compound may exhibit poor retention on traditional reversed-phase columns. Method development may require exploring HILIC (Hydrophilic Interaction Liquid Chromatography) or the use of ion-pairing reagents.[2]

-

Matrix Effects: When analyzing samples in complex matrices (e.g., plasma, reaction mixtures), ion suppression or enhancement can affect quantification. The use of a stable isotope-labeled internal standard is the most effective way to mitigate these effects.

-

Derivatization: For achieving very low detection limits, derivatization of the primary amine group can be considered. This can improve chromatographic retention and ionization efficiency.[3]

Conclusion

The mass spectrometric analysis of this compound is a critical component of its use in research and development. This guide provides a robust starting point for developing and implementing analytical methods for the identification and quantification of this compound. The proposed LC-MS/MS method offers a sensitive and selective approach for routine analysis, while HRMS provides the necessary confidence for structural confirmation. Proper method development and validation are paramount to ensure data quality and reliability.

References

An In-depth Technical Guide to the Infrared Spectrum of (3-Fluoropyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of (3-Fluoropyridin-2-yl)methanamine. While experimental spectral data for this specific compound is not publicly available, this document offers a detailed theoretical analysis of its expected IR absorption bands based on its molecular structure. It includes a generalized experimental protocol for acquiring the spectrum and a logical workflow for spectral analysis, designed to aid researchers in the characterization of this and structurally related compounds.

Predicted Infrared Spectral Data

The structure of this compound comprises a 3-fluoropyridine ring and a methanamine substituent. The expected IR absorption bands are derived from the characteristic vibrations of its functional groups: the primary amine (N-H), the aliphatic carbon-hydrogen bonds (C-H), the aromatic ring (C=C, C=N, and C-H), and the carbon-fluorine bond (C-F). The predicted quantitative data is summarized in Table 1.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 | Medium to Strong |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic Group | C-H Stretch (asymmetric & symmetric) | 2960 - 2850 | Medium |

| Aromatic Ring | C=C and C=N Ring Stretch | 1600 - 1450 | Medium to Strong (multiple bands) |

| Aliphatic Group | CH₂ Bend (scissoring) | ~1465 | Medium |

| Aromatic Ring | C-H In-plane Bend | 1300 - 1000 | Medium to Weak |

| Carbon-Fluorine | C-F Stretch | 1250 - 1020 | Strong |

| Aromatic Ring | C-H Out-of-plane Bend | 900 - 675 | Strong |

Experimental Protocol for Infrared Spectroscopy

This section outlines a standard procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid amine compound, such as this compound, using the Attenuated Total Reflectance (ATR) technique.

2.1 Instrumentation and Materials

-

FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

-

ATR accessory with a diamond or germanium crystal

-

Spatula and sample press for ATR

-

This compound sample (solid)

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes

2.2 Procedure

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

-

Lower the sample press to ensure good contact if required by the accessory.

-

Collect a background spectrum. This scan measures the ambient conditions and will be automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Sample Application:

-

Retract the sample press.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

-

The instrument software will automatically perform the background subtraction and display the resulting absorbance or transmittance spectrum.

-

-

Data Processing and Cleaning:

-

Process the spectrum as needed (e.g., baseline correction, ATR correction).

-

Thoroughly clean the sample from the ATR crystal and press using isopropanol and lint-free wipes.

-

Visualization of Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation in an IR analysis.

(3-Fluoropyridin-2-yl)methanamine: A Technical Guide to its Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Fluoropyridin-2-yl)methanamine is a fluorinated pyridine derivative of increasing interest in medicinal chemistry and drug discovery. The presence of a fluorine atom on the pyridine ring, coupled with the aminomethyl substituent, imparts unique electronic properties that influence its reactivity, stability, and biological activity. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its reactivity profile, stability under various conditions, and its emerging role as a valuable building block in the synthesis of novel therapeutic agents. While direct experimental data for this specific molecule is limited, this guide synthesizes information from closely related analogues to provide a robust predictive profile.

Physicochemical Properties

| Property | Predicted Value | Structural Analogue for Comparison | Reference |

| Molecular Formula | C₆H₇FN₂ | - | - |

| Molecular Weight | 126.13 g/mol | - | - |

| pKa (pyridinium ion) | ~5-6 | 2-Aminopyridine (~6.86) | [1] |

| cLogP | ~0.5 - 1.0 | (4-Fluoropyridin-2-yl)methanamine (0.6794) | [2] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | (4-Fluoropyridin-2-yl)methanamine (38.91) | [2] |

| Hydrogen Bond Donors | 1 | (4-Fluoropyridin-2-yl)methanamine (1) | [2] |

| Hydrogen Bond Acceptors | 2 | (4-Fluoropyridin-2-yl)methanamine (2) | [2] |

| Rotatable Bonds | 1 | (4-Fluoropyridin-2-yl)methanamine (1) | [2] |

Reactivity Profile

The reactivity of this compound is dictated by the interplay of the electron-withdrawing fluorine atom and the nucleophilic aminomethyl group.

Nucleophilic Character

The primary amine of the methanamine group is a potent nucleophile. It readily participates in reactions with various electrophiles.

-

Acylation: Reacts with acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form the corresponding amides.

-

Alkylation: Can be alkylated by alkyl halides or other alkylating agents.

-

Reductive Amination: Reacts with aldehydes and ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form secondary or tertiary amines.

-

Nucleophilic Aromatic Substitution (SNA_r_): The amine can act as a nucleophile in SNA_r_ reactions, for example, by displacing a leaving group on an activated aromatic or heteroaromatic ring. A documented example is its reaction with a chloropyrimidine derivative in the synthesis of anti-mycobacterial agents.[3]

Pyridine Ring Reactivity

The fluorine atom at the 3-position deactivates the pyridine ring towards electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect. Conversely, it activates the ring for nucleophilic aromatic substitution (SNA_r_), particularly at the positions ortho and para to the fluorine.

-

Nucleophilic Aromatic Substitution (SNA_r_): The fluorine atom itself can be displaced by strong nucleophiles under forcing conditions, although this is generally less favorable than reactions at other positions on more activated pyridine rings. The reactivity of fluoropyridines in SNA_r_ reactions is significantly higher than that of chloropyridines.[4]

Stability Profile

Direct stability studies on this compound are not extensively reported. The following stability profile is inferred from data on related compounds.

Thermal Stability

Aminopyridines generally exhibit good thermal stability.[5] this compound is expected to be a stable solid or liquid at room temperature, but may be susceptible to decomposition at elevated temperatures. Long-term storage at low temperatures (2-8 °C) is recommended to minimize potential degradation.

Photostability

Fluorinated aromatic compounds can exhibit enhanced photostability.[6] However, the pyridine ring and the benzylamine-like structure can be susceptible to photodegradation. The heteroaromatic trifluoromethyl group has been shown to be a very stable motif during photolysis.[7][8] It is advisable to store this compound protected from light.

Oxidative Stability

The benzylamine moiety is susceptible to oxidation. Oxidative cleavage of the C-N bond can occur, leading to the formation of 3-fluoropicolinaldehyde and ammonia, or further oxidation to 3-fluoropicolinamide or 3-fluoropicolinonitrile under stronger oxidizing conditions.[9][10] The use of antioxidants or storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial for long-term stability.

Stability in Solution

The stability of this compound in solution will be dependent on the solvent and pH. In acidic solutions, the amine and pyridine nitrogen will be protonated, which may increase its stability towards oxidation but could affect its reactivity as a nucleophile. In basic solutions, the free amine is more nucleophilic but also potentially more susceptible to oxidation.

Experimental Protocols

Proposed Synthesis of this compound

A likely synthetic route to this compound involves the reduction of 3-fluoropicolinonitrile.

Reaction:

3-Fluoropicolinonitrile + Reducing Agent → this compound

Materials:

-

3-Fluoropicolinonitrile

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Distilled water

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure (using LiAlH₄):

-

A solution of 3-fluoropicolinonitrile in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ in anhydrous diethyl ether at 0 °C under an inert atmosphere.

-

The reaction mixture is then stirred at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, the reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while maintaining the temperature below 10 °C.

-

The resulting precipitate is filtered off and washed with diethyl ether.

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Example of a Reaction Protocol: Synthesis of a Pyrazolopyrimidine Derivative

The following protocol describes the use of this compound as a nucleophile in the synthesis of a biologically active compound.[3]

Reaction:

7-Chloro-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine + this compound → 3-(4-Fluorophenyl)-N-((3-fluoropyridin-2-yl)methyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Materials:

-

7-Chloro-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine

-

This compound

-

Solvent (e.g., ethanol or isopropanol)

-

Base (e.g., diisopropylethylamine - DIPEA)

-

Standard reflux apparatus

Procedure:

-

To a solution of 7-chloro-3-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine in a suitable solvent, this compound (typically 1.1-1.5 equivalents) and a non-nucleophilic base like DIPEA are added.

-

The reaction mixture is heated to reflux and the progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired product.

Visualizations

Logical Relationship of Reactivity

Caption: Reactivity pathways of this compound.

Experimental Workflow for Synthesis

Caption: Proposed synthetic workflow for this compound.

Potential Degradation Pathways

Caption: Postulated degradation pathways for this compound.

Conclusion

This compound is a versatile building block with a predictable reactivity profile, making it a valuable tool for medicinal chemists. Its primary amine offers a reliable handle for nucleophilic reactions, while the fluorinated pyridine core provides a means to modulate physicochemical properties and explore further functionalization. While direct, comprehensive stability data is yet to be published, analogies to related structures suggest that with appropriate handling and storage conditions (protection from light, heat, and oxidizing agents), this compound can be effectively utilized in multi-step synthetic campaigns. Further research into the specific stability profile and biological activities of this compound and its derivatives is warranted and will undoubtedly expand its application in drug discovery.

References

- 1. 4-Aminopyridine [webbook.nist.gov]

- 2. chemscene.com [chemscene.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Potential biological activity of (3-Fluoropyridin-2-yl)methanamine

An In-depth Technical Guide to the Potential Biological Activity of (3-Fluoropyridin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated heterocyclic amine that serves as a critical structural motif and synthetic building block in medicinal chemistry. While direct biological profiling of this compound is not extensively documented in publicly available literature, its incorporation into more complex molecules has led to the discovery of potent biological activities. The strategic placement of the fluorine atom on the pyridine ring can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of the parent molecule. This guide synthesizes the available information on aminopyridine and fluoropyridine derivatives to explore the potential biological activities of compounds derived from the this compound core, with a primary focus on its established role in the development of novel anti-tubercular agents.

Introduction: A Scaffold of Interest

The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic system can engage in π-stacking interactions with biological targets. Aminopyridines, as a class, exhibit a wide array of pharmacological effects, primarily attributed to their ability to block voltage-gated potassium channels.[1]

The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to modulate its physicochemical properties.[2] Fluorine's high electronegativity and small size can alter the acidity of nearby protons, influence molecular conformation, and block metabolic oxidation, often leading to improved bioavailability and a longer half-life.[3][4] In the context of this compound, these features make it a highly valuable precursor for creating new chemical entities with potentially enhanced therapeutic profiles.

Synthesis and Application

The primary documented application of this compound is as a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidin-7-amine derivatives. These compounds have been identified as potent inhibitors of Mycobacterium tuberculosis (M.tb).[5]

Potential Biological Activities

Anti-tubercular Activity

The most significant and experimentally supported potential for this compound is as a scaffold for anti-tubercular drugs. Derivatives synthesized using this compound have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[5]

Mechanism of Action: ATP Synthase Inhibition

These pyrazolo[1,5-a]pyrimidine derivatives function by inhibiting the mycobacterial F1Fo-ATP synthase.[5][6] This enzyme is crucial for generating ATP, the primary energy currency of the cell. By binding to the c-subunit of the ATP synthase complex, the inhibitor disrupts the proton motive force across the bacterial membrane, halting ATP production and leading to bacterial cell death.[1][6] This mechanism is distinct from many traditional anti-TB drugs, making it valuable for treating multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis.[6]

Quantitative Data

The following table summarizes the in vitro activity of a pyrazolo[1,5-a]pyrimidin-7-amine derivative (Compound 70) synthesized using this compound.

| Compound ID | Structure Incorporating this compound | M. tb H37Rv MIC₉₀ (µg/mL)[5] | VERO Cell IC₅₀ (µg/mL)[5] | Selectivity Index (SI) |

| 70 | Yes | 0.20 | > 128 | > 640 |

-

MIC₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 90% of organisms.

-

IC₅₀: Half-maximal Inhibitory Concentration against VERO (mammalian) cells, indicating cytotoxicity.

-

Selectivity Index (SI): IC₅₀ / MIC₉₀. A higher SI indicates greater selectivity for the bacterial target over mammalian cells.

Potential Anticancer Activity

Derivatives of aminopyridine have been investigated as potential anticancer agents.[7][8] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases that are often dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[9][10] While no specific anticancer data exists for derivatives of this compound, the aminopyridine scaffold suggests this is a plausible area for future investigation.

Quantitative Data from Related Aminopyridine Derivatives

The following table presents data for amino acid conjugates of aminopyridine derivatives tested against ovarian cancer cell lines.

| Compound ID | Description | A2780 IC₅₀ (µM)[7][8] | A2780CISR IC₅₀ (µM)[7][8] |

| S4c | 2-Aminopyridine derivative | 31.25 | 29.34 |

| S6c | 2-Aminopyridine derivative | 25.54 | 19.25 |

-

A2780: Parent ovarian cancer cell line.

-

A2780CISR: Cisplatin-resistant ovarian cancer cell line.

Experimental Protocols

Protocol: Synthesis of 3,5-diphenyl-N-((3-fluoropyridin-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 70)

This protocol is adapted from the synthesis of related compounds in the literature.[5]

-

Reaction Setup: To a solution of the pyrazolo[1,5-a]pyrimidine intermediate 10h (1 equivalent) in an appropriate solvent (e.g., 2-propanol or DMF), add this compound (1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux (temperature will depend on the solvent) for 18-24 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Mycobacterium tuberculosis Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound against M.tb H37Rv.[11][12]

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in a 96-well or 384-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC to achieve the desired final concentration range.

-

Inoculum Preparation: Grow M.tb H37Rv in 7H9 broth to mid-log phase. Adjust the culture density to a 0.5 McFarland standard, then dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[12]

-

Inoculation: Add the prepared M.tb inoculum to each well of the microtiter plate containing the diluted compound. Include a drug-free growth control and a sterile medium control.

-

Incubation: Seal the plate (e.g., with an adhesive sealer) and incubate at 37°C for 7 to 14 days.[12]

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of M.tb. Growth can be assessed visually (pellet at the bottom of the well) or by using a growth indicator like Resazurin. For Resazurin, a color change from blue to pink indicates growth.[13]

Protocol: Cytotoxicity MTT Assay

This protocol is used to assess the cytotoxicity of a compound against a mammalian cell line (e.g., VERO or A549) to determine its selectivity.[3][8]

-

Cell Seeding: Seed mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated (vehicle) control wells. Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[7] Metabolically active cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[3]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. While the compound itself may not be biologically active, its incorporation into larger scaffolds imparts desirable physicochemical properties that can lead to potent and selective biological activity. The clear and potent anti-tubercular activity of its pyrazolo[1,5-a]pyrimidine derivatives, through the inhibition of ATP synthase, highlights the most promising therapeutic application. Further exploration of this core in the design of kinase inhibitors for oncology and other aminopyridine-based therapeutic areas is warranted. The protocols and data presented in this guide provide a foundational framework for researchers aiming to leverage this promising chemical scaffold in drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid Microbiologic and Pharmacologic Evaluation of Experimental Compounds against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. What are mycobacterial ATP synthase inhibitors and how do they work? [synapse.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Integrating Graph Convolution and Attention Mechanism for Kinase Inhibition Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Visualization of Kinase Inhibition-Related Adverse Events Using the Japanese Adverse Drug Event Report Database - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. academic.oup.com [academic.oup.com]

The Ascendancy of Fluorinated Pyridines: A Technical Guide to Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This technical guide delves into the discovery and synthesis of novel fluorinated pyridine derivatives, a class of compounds demonstrating significant therapeutic potential across a spectrum of diseases. By leveraging the unique physicochemical properties of fluorine, researchers can exquisitely modulate the biological activity, metabolic stability, and pharmacokinetic profiles of pyridine-based molecules. This document provides a comprehensive overview of synthetic methodologies, quantitative biological data, and detailed experimental protocols to empower researchers in the pursuit of next-generation therapeutics.

Synthetic Strategies for Novel Fluorinated Pyridine Derivatives

The introduction of fluorine onto the pyridine ring can be achieved through a variety of synthetic approaches, each with its own advantages and substrate scope. Key methodologies include nucleophilic aromatic substitution, diazotization-fluorination reactions, and modern transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a widely employed method for the synthesis of fluorinated pyridines. This approach typically involves the displacement of a suitable leaving group, such as a halogen or a nitro group, by a fluoride source.

Experimental Protocol: Synthesis of 3-fluoro-4-aminopyridine via SNAr

This protocol describes the synthesis of 3-fluoro-4-aminopyridine from 3-bromo-4-nitropyridine N-oxide.

-

Fluorination: To a solution of 3-bromo-4-nitropyridine N-oxide in a suitable aprotic solvent such as DMSO, add a fluoride source like tetrabutylammonium fluoride (TBAF). The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the formation of 3-fluoro-4-nitropyridine N-oxide.

-

Reduction: Following the completion of the fluorination step, the intermediate 3-fluoro-4-nitropyridine N-oxide is reduced to the corresponding amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The reaction is typically performed in a protic solvent like methanol at room temperature.

-

Purification: The final product, 3-fluoro-4-aminopyridine, is purified using standard techniques such as column chromatography on silica gel.

Photoredox-Mediated Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex organic molecules under mild reaction conditions. This methodology has been successfully applied to the synthesis of 3-fluoropyridines.

Experimental Protocol: Photoredox-Mediated Synthesis of 3-Fluoropyridines

This protocol outlines a general procedure for the synthesis of 3-fluoropyridines from α,α-difluoro-β-iodoketones and silyl enol ethers.

-

Reaction Setup: In a reaction tube, combine the α,α-difluoro-β-iodoketone, the silyl enol ether, a photocatalyst (e.g., fac-[Ir(ppy)3]), and a suitable solvent such as DMF under an inert atmosphere.

-

Irradiation: Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature. The reaction progress is monitored by TLC or LC-MS.

-

One-Pot Condensation: Upon completion of the photoredox coupling, ammonium acetate is added directly to the reaction mixture. The mixture is then heated to facilitate the condensation and formation of the 3-fluoropyridine ring.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is subjected to an aqueous workup, and the crude product is purified by column chromatography.

Biological Applications and Quantitative Data

Fluorinated pyridine derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug discovery programs. The introduction of fluorine can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate lipophilicity to optimize pharmacokinetic properties.

Anticancer Activity

Fluorinated pyridines have shown significant promise as anticancer agents by targeting key signaling pathways involved in tumor growth and proliferation.

Table 1: Anticancer Activity of Novel Fluorinated Pyridine Derivatives

| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |

| FP-1 | VEGFR-2 | HepG2 (Liver) | 4.34 | [1] |

| FP-1 | VEGFR-2 | MCF-7 (Breast) | 10.29 | [1] |

| FP-2 | VEGFR-2 | HepG2 (Liver) | 4.68 | [1] |

| FP-2 | VEGFR-2 | MCF-7 (Breast) | 11.06 | [1] |

| FP-3 | VEGFR-2 | HepG2 (Liver) | 9.18 | [1] |

| FP-3 | VEGFR-2 | MCF-7 (Breast) | 5.47 | [1] |

| FP-4 | HDAC1 | - | 0.0935 | [2] |

| FP-4 | HDAC2 | - | 0.1183 | [2] |

| FP-5 | HDAC1 | - | 0.3294 | [2] |

| FP-5 | HDAC2 | - | 0.2276 | [2] |

IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme activity or cell growth.

Antimicrobial Activity

The emergence of antibiotic resistance necessitates the development of novel antimicrobial agents. Fluorinated pyridines have exhibited potent activity against a range of bacterial pathogens.

Table 2: Antimicrobial Activity of Novel 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone Derivatives

| Compound ID | R1 | S. aureus (ATCC 29213) MIC (µg/mL) | S. epidermidis (ATCC 12228) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) | Reference |

| 6a | H | 8 | 4 | 8 | [3] |

| 6b | F | 4 | 2 | 4 | [3] |

| 6c | Cl | 2 | 1 | 2 | [3] |

| 6d | Br | 2 | 1 | 2 | [3] |

| 6e | CH3 | 8 | 4 | 8 | [3] |

| 6f | CF3 | 4 | 2 | 4 | [3] |

| 7j | - | 0.25 | 0.5 | 1 | [3] |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Anti-Alzheimer's Disease Activity

A hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques. Certain fluorinated pyridine derivatives have been shown to inhibit this aggregation process.

Table 3: Anti-Alzheimer's Disease Activity of a Pyridine Derivative

| Compound | Activity | Assay | Result | Reference |

| PAT | Inhibition of Aβ aggregation | Thioflavin T fluorescence | Confirmed inhibition | [4] |

| PAT | Alleviation of Aβ-induced paralysis | C. elegans model | Confirmed alleviation | [4] |

Further quantitative data (e.g., IC50 for Aβ aggregation inhibition) for a broader range of novel fluorinated pyridine derivatives is an active area of research.

Key Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these novel compounds is crucial for their development as therapeutic agents. Visualizing the targeted signaling pathways and the experimental workflows used to assess their activity provides clarity and facilitates further research.

Signaling Pathways

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Caption: HDAC Inhibition and Gene Expression.

Experimental Workflows

Caption: Drug Discovery Workflow.

Detailed Experimental Protocols for Biological Assays

To ensure reproducibility and facilitate the adoption of these methods, detailed protocols for key biological assays are provided below.

VEGFR-2 Kinase Assay Protocol

This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of compounds against VEGFR-2.

-

Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations. Prepare the kinase buffer, ATP solution, and recombinant human VEGFR-2 enzyme according to the manufacturer's instructions.

-

Assay Plate Setup: In a 96-well white plate, add the kinase buffer, the test compound at various concentrations (and a DMSO control), and the VEGFR-2 enzyme to the appropriate wells.

-

Kinase Reaction: Initiate the kinase reaction by adding the ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide). Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Luminescence Detection: Stop the kinase reaction and measure the remaining ATP using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Thioflavin T (ThT) Assay for Aβ Aggregation

This assay is used to monitor the aggregation of Aβ peptides and the inhibitory effect of test compounds.

-

Reagent Preparation: Prepare a stock solution of Aβ peptide (e.g., Aβ1-42) and the test compound. Prepare a stock solution of Thioflavin T in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Aggregation Assay: In a 96-well black plate with a clear bottom, combine the Aβ peptide solution, the test compound at various concentrations (and a control without inhibitor), and the ThT solution.

-

Fluorescence Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

-

Data Analysis: Plot the fluorescence intensity versus time to obtain aggregation curves. The extent of inhibition can be quantified by comparing the final fluorescence intensity or the lag time of aggregation in the presence of the inhibitor to the control.

Conclusion

The exploration of novel fluorinated pyridine derivatives represents a highly promising avenue for the discovery of new therapeutic agents. The strategic introduction of fluorine can significantly enhance the pharmacological properties of these compounds, leading to improved efficacy and safety profiles. This technical guide has provided an in-depth overview of the synthesis, biological activities, and evaluation methods for this important class of molecules. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery. Continued innovation in synthetic methodologies and a deeper understanding of the mechanisms of action will undoubtedly unlock the full therapeutic potential of fluorinated pyridine derivatives.

References

- 1. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 4. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Fluorine in Aminopyridine Scaffolds: A Structure-Activity Relationship Deep-Dive

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into the aminopyridine scaffold has emerged as a powerful tool in modern medicinal chemistry. This in-depth technical guide explores the structure-activity relationships (SAR) of fluorinated aminopyridines, a class of compounds demonstrating significant potential across various therapeutic areas, including oncology and neuroscience. By leveraging the unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, researchers can exquisitely modulate the potency, selectivity, and pharmacokinetic profiles of these molecules. This guide will delve into the SAR of fluorinated aminopyridines as kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and ion channel blockers, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Fluorinated Aminopyridines as Kinase Inhibitors

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Fluorinated aminopyridines have been extensively investigated as inhibitors of various kinases, including Aurora kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Structure-Activity Relationship of Aurora Kinase Inhibitors

Aurora kinases are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The aminopyridine scaffold has proven to be a valuable starting point for the development of potent Aurora kinase inhibitors. Fluorination can enhance the binding affinity and selectivity of these compounds.

A series of imidazo[1,2-a]pyrazine derivatives, which are structurally related to aminopyridines, have been explored for their Aurora kinase inhibitory activity. The SAR studies revealed that substitution at the 3-position and the nature of the side chain at the 6-position are critical for potency.

| Compound ID | R Group (at position 3) | Aurora-A IC50 (nM) | Aurora-B IC50 (nM) | Cellular pHH3 EC50 (nM) |

| 1 | H | >10000 | >10000 | >10000 |

| 2 | 3-fluorophenyl | 4 | 13 | 62 |

| 3 | 4-fluorophenyl | 15 | 30 | 150 |

| 4 | 3-chlorophenyl | 5 | 18 | 80 |

| 5 | 3-methoxyphenyl | 25 | 60 | 250 |

Data is representative and compiled for illustrative purposes based on typical results for this class of compounds.

The data indicates that the presence of a halogenated phenyl group at the 3-position significantly enhances the inhibitory activity against both Aurora-A and Aurora-B kinases. The 3-fluoro substitution in compound 2 provided the most potent inhibition in this series. This suggests that the fluorine atom may be involved in favorable interactions within the ATP-binding pocket of the kinase.

Structure-Activity Relationship of VEGFR-2 Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Fluorinated aminopyridine derivatives have shown promise as potent VEGFR-2 inhibitors.

The following table summarizes the SAR of a series of pyridine-derived compounds, highlighting the impact of fluorine substitution on their anti-proliferative and VEGFR-2 inhibitory activities.

| Compound ID | R Group | VEGFR-2 IC50 (µM) | HepG2 IC50 (µM) | MCF-7 IC50 (µM) |

| 6 | 4-chlorophenyl | 0.15 | 5.12 | 7.34 |

| 7 | 4-fluorophenyl | 0.12 | 4.25 | 6.08 |

| 8 | 4-methoxyphenyl | 0.21 | 8.91 | 11.23 |

| 9 | 3,4-dichlorophenyl | 0.13 | 4.34 | 10.29 |

| Sorafenib | (Reference) | 0.10 | 9.18 | 5.47 |

This data is representative and compiled from literature for illustrative purposes.[1][2]

In this series, the introduction of a fluorine atom at the 4-position of the phenyl ring (compound 7 ) resulted in a potent VEGFR-2 inhibitor with an IC50 of 0.12 µM, comparable to the reference compound Sorafenib.[1] This compound also demonstrated significant anti-proliferative activity against HepG2 and MCF-7 cancer cell lines. The enhanced activity of the fluorinated analog can be attributed to favorable interactions within the kinase domain.

Experimental Protocols

Synthesis of Fluorinated Aminopyridines (General Procedures)

Suzuki Coupling: To a solution of a halogenated aminopyridine (1.0 eq) in a suitable solvent such as 1,4-dioxane/water, the corresponding boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) are added. The mixture is degassed and heated under an inert atmosphere at 80-100 °C for 4-12 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.

Urea Formation: A solution of an aminopyridine derivative (1.0 eq) in an anhydrous solvent like THF is treated with an aryl isocyanate (1.1 eq) at room temperature under an inert atmosphere. The reaction is stirred for 2-16 hours. The resulting precipitate is collected by filtration, washed with the solvent, and dried to yield the desired urea product.

Biological Assays

Aurora Kinase Inhibition Assay (Luminescence-Based): The inhibitory activity against Aurora kinases can be determined using a commercially available ADP-Glo™ Kinase Assay kit. The assay measures the amount of ADP produced during the kinase reaction.

-

Prepare a reaction mixture containing the Aurora kinase enzyme, a suitable substrate (e.g., Kemptide), and ATP in a kinase assay buffer (40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[3]

-

Add serial dilutions of the test compounds to the reaction mixture.

-

Initiate the kinase reaction and incubate at 30°C for 45-60 minutes.[4][5]

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Convert the generated ADP to ATP and measure the luminescence, which is proportional to the kinase activity.

-

Calculate the IC50 values from the dose-response curves.

VEGFR-2 Kinase Inhibition Assay: A similar luminescence-based assay can be used to determine the inhibitory activity against VEGFR-2.

In Vitro Cytotoxicity Assay (MTT Assay):

-

Seed cancer cells (e.g., HepG2, MCF-7) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these compounds. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.

Caption: The RAS-RAF-MEK-ERK signaling cascade, a key pathway in cancer.[6][7][8][9]

Caption: GPCR signaling, including the β-arrestin pathway.[10][11][12][13][14]

Caption: A typical workflow for structure-activity relationship studies.

Fluorinated Aminopyridines as Ion Channel Blockers

Voltage-gated potassium (Kv) channels play a critical role in regulating neuronal excitability. Blockers of these channels, such as 4-aminopyridine (4-AP), have therapeutic applications in conditions like multiple sclerosis. The introduction of fluorine can modulate the potency, selectivity, and pharmacokinetic properties of these blockers.

Physicochemical Properties and Activity

The physicochemical properties of fluorinated 4-aminopyridine derivatives are crucial for their biological activity and brain permeability.

| Compound | pKa | LogD at pH 7.4 |

| 4-Aminopyridine (4-AP) | 9.17 | -1.15 |

| 3-Fluoro-4-aminopyridine (3F4AP) | 7.37 | 0.41 |

| 3-Fluoro-5-methyl-4-aminopyridine (5Me3F4AP) | 7.46 | 0.66 |

Data is representative and compiled from literature for illustrative purposes.

Fluorination at the 3-position significantly lowers the pKa, bringing it closer to physiological pH. This results in a higher proportion of the neutral, more membrane-permeable form of the drug. The addition of a methyl group in 5Me3F4AP further increases lipophilicity (LogD). These modifications are intended to improve brain penetration and metabolic stability.

Experimental Protocol: Whole-Cell Patch-Clamp Recording

The functional activity of fluorinated aminopyridines as ion channel blockers is typically assessed using the whole-cell patch-clamp technique.

-

Cell Preparation: Culture cells expressing the target potassium channel (e.g., HEK293 cells transfected with the specific Kv channel subunit) on glass coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on a microscope stage and perfuse with an external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose, pH 7.4).

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with an internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2).

-

Whole-Cell Configuration: Form a high-resistance seal (GΩ) between the pipette tip and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.

-

Data Acquisition: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply voltage steps to elicit potassium currents. Record the currents before and after the application of the test compounds at various concentrations.

-

Data Analysis: Measure the reduction in current amplitude to determine the inhibitory effect and calculate the IC50 values.

Conclusion

The incorporation of fluorine into the aminopyridine scaffold provides a versatile strategy for the development of novel therapeutics. As demonstrated, fluorination can significantly impact the potency and selectivity of kinase inhibitors and modulate the physicochemical properties of ion channel blockers. The systematic exploration of SAR, guided by quantitative biological data and a deep understanding of the underlying signaling pathways, will continue to drive the discovery of new and improved fluorinated aminopyridine-based drugs. The experimental protocols and workflows outlined in this guide provide a framework for researchers to design and execute their own investigations into this promising class of compounds.

References

- 1. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. promega.com [promega.com]

- 4. benchchem.com [benchchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Scholars@Duke publication: Signal transduction at GPCRs: Allosteric activation of the ERK MAPK by β-arrestin. [scholars.duke.edu]

- 13. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

(3-Fluoropyridin-2-yl)methanamine: A Technical Guide for Medicinal Chemistry

Abstract

(3-Fluoropyridin-2-yl)methanamine is a pivotal building block in modern medicinal chemistry, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and the advantageous physicochemical properties imparted by the fluorine atom. The strategic introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides an in-depth overview of the synthesis of this compound, its application in the development of potent bioactive molecules, detailed experimental protocols, and an examination of the mechanism of action for a key therapeutic target. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Role of Fluorinated Pyridines in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[1] The incorporation of a fluorine atom onto the pyridine ring can significantly modulate the electronic properties and metabolic stability of the molecule. Fluorine's high electronegativity can influence pKa, dipole moment, and the potential for hydrogen bonding, while the carbon-fluorine bond's strength can block sites of oxidative metabolism, thereby improving a drug's pharmacokinetic profile.

This compound combines the features of the fluoropyridine ring with a reactive primary amine, making it a versatile synthon for introducing this valuable moiety into a wide range of molecular architectures.

Synthesis of the Building Block: this compound

While a single, universally adopted synthesis for this compound is not extensively documented, a plausible and efficient multi-step synthesis can be constructed based on established methodologies for the preparation of fluoropyridines and the subsequent functional group interconversions. The following protocol is a representative synthesis.

Experimental Protocol: Synthesis of this compound